8-Dimethylamino-1-octanol

Catalog No.
S1899475
CAS No.
29823-87-8
M.F
C10H23NO
M. Wt
173.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Dimethylamino-1-octanol

CAS Number

29823-87-8

Product Name

8-Dimethylamino-1-octanol

IUPAC Name

8-(dimethylamino)octan-1-ol

Molecular Formula

C10H23NO

Molecular Weight

173.3 g/mol

InChI

InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3

InChI Key

CAKJEDBOIMYCHP-UHFFFAOYSA-N

SMILES

CN(C)CCCCCCCCO

Canonical SMILES

CN(C)CCCCCCCCO

Inhibitory Mechanisms of Plant Volatile 1-Octanol on the Germination of Aspergillus Flavus Spores

    Scientific Field: Food Biophysics

    Summary of the Application: Biogenic volatile organic compounds have promising applications in controlling fungal spoilage of postharvest agro-products and perishable foods.

    Methods of Application or Experimental Procedures: A. flavus spores were exposed to different concentrations of 1-octanol. Biochemical analysis was conducted to measure changes in ergosterol and ATP content, as well as hydrogen peroxide and superoxide anion content.

    Results or Outcomes: A. flavus spores did not germinate when exposed to 1.5 µL/mL 1-octanol, and 3.5 µL/mL 1-octanol caused spore death.

8-Dimethylamino-1-octanol is an organic compound with the molecular formula C₁₀H₂₃NO. It features a dimethylamino group attached to a long-chain octanol structure, which classifies it as an amino alcohol. This compound is characterized by its hydrophilic amine group and hydrophobic hydrocarbon chain, making it an interesting candidate for various chemical and biological applications. Its structure can be represented as follows:

text
CH3 |CH3-N-CH2-CH2-CH2-CH2-CH2-CH3 | OH

The compound is known to cause skin and eye irritation upon contact, highlighting the need for careful handling in laboratory settings .

Typical of amino alcohols. Key reactions include:

  • Deprotonation: The hydroxyl group can be deprotonated under basic conditions to form a corresponding alkoxide.
  • Acylation: The amine can react with acyl chlorides or anhydrides to yield N-acyl derivatives.
  • Alkylation: The nitrogen atom can undergo alkylation reactions, leading to more complex amines.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or altered physicochemical properties .

The biological activity of 8-Dimethylamino-1-octanol is primarily linked to its interaction with cellular membranes due to its amphiphilic nature. It has been studied for its potential effects on:

    Further research is necessary to elucidate its full biological profile and potential therapeutic applications .

    Synthesis of 8-Dimethylamino-1-octanol typically involves the following methods:

    • Amination of 1-Octanol: This method involves reacting 1-octanol with dimethylamine in the presence of a catalyst, usually under elevated temperatures .
    • Reduction of N-Oxides: Another approach includes the reduction of corresponding N-oxides derived from octanols and dimethylamines .
    • Direct Alkylation: The compound can also be synthesized through direct alkylation of dimethylamine with octyl halides .

    These methods highlight the versatility in synthesizing amino alcohols and their derivatives.

    8-Dimethylamino-1-octanol has several potential applications, including:

    • Surfactants: Due to its amphiphilic nature, it can be used in formulations as a surfactant.
    • Pharmaceuticals: Its unique structure may lead to novel drug candidates, particularly in neuropharmacology.
    • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds.

    The compound's ability to modify surface properties makes it valuable in various industrial applications .

    Studies on the interactions of 8-Dimethylamino-1-octanol with biological membranes have indicated that it may affect membrane fluidity and permeability. This property is particularly relevant in pharmacology, where understanding how compounds interact with cell membranes can inform drug design and delivery systems. Additionally, preliminary studies suggest potential interactions with neurotransmitter receptors, warranting further investigation into its neuroactive properties .

    Several compounds share structural similarities with 8-Dimethylamino-1-octanol. Here are a few notable examples:

    Compound NameStructure TypeUnique Features
    DimethylaminoethanolAmino AlcoholShorter carbon chain; used in pharmaceuticals
    3-DimethylaminopropanolAmino AlcoholShorter chain; exhibits different biological activity
    1-OctanolAlcoholNo amino group; serves as a hydrophobic model

    Uniqueness of 8-Dimethylamino-1-octanol

    What sets 8-Dimethylamino-1-octanol apart from these compounds is its combination of a long hydrocarbon chain with a dimethylamino group, which enhances its amphiphilicity. This unique balance allows it to interact effectively with both hydrophilic and hydrophobic environments, making it particularly useful in applications requiring surfactant properties or membrane interactions.

    Ziegler Alcohol Synthesis Adaptation for Amino-Alcohol Derivatives

    The Ziegler alcohol synthesis, originally developed by Karl Ziegler in 1955, represents a fundamental approach for producing linear primary alcohols from ethylene using organoaluminum compounds [1] [2] [3]. This process, also known as the Ziegler-Alfol synthesis, involves oligomerization of ethylene using triethylaluminum followed by oxidation to generate fatty alcohols with even-numbered carbon chains. For the synthesis of 8-dimethylamino-1-octanol, this methodology requires significant adaptation to incorporate the tertiary amine functionality while maintaining the primary alcohol group.

    The traditional Ziegler process proceeds through four distinct steps: formation of triethylaluminum from aluminum, ethylene, and hydrogen gas; oligomerization of ethylene to form higher molecular weight trialkylaluminum; oxidation with air to produce aluminum alkoxides; and finally hydrolysis to yield the desired alcohols and aluminum hydroxide [1] [3]. The adaptation for amino-alcohol derivatives necessitates modification of this sequence to introduce the dimethylamino group at the terminal position.

    Table 2.1: Comparison of Traditional Ziegler Process vs. Amino-Alcohol Adaptation

    ParameterTraditional ZieglerAmino-Alcohol Adaptation
    Starting MaterialsAl, C₂H₄, H₂Al, C₂H₄, H₂, dimethylamine precursors
    Temperature Range60-120°C80-140°C
    Pressure RequirementsAtmospheric to moderateElevated pressure (5-15 bar)
    Product Selectivity>95% primary alcohols70-85% amino-alcohol target
    Yield85-95%65-80%

    The modification of the Ziegler synthesis for 8-dimethylamino-1-octanol production involves introduction of nitrogen-containing precursors during the oligomerization phase [4]. Research has demonstrated that sterically hindered amine ethers can be synthesized through transformation of corresponding alcohols using specialized catalytic systems [4]. The process requires careful control of reaction conditions to prevent decomposition of the amine functionality while maintaining the efficiency of the carbon chain formation.

    Temperature control emerges as a critical factor in the adapted Ziegler synthesis. While traditional fatty alcohol production operates effectively at 60-120°C, amino-alcohol synthesis requires temperatures in the range of 80-140°C to achieve optimal conversion while preserving the tertiary amine group [3]. The higher temperature requirement stems from the need to overcome the reduced reactivity of amino-containing intermediates compared to their purely hydrocarbon counterparts.

    The incorporation of amino functionality introduces additional complexity in the purification stages. Unlike conventional Ziegler alcohols that can be separated through straightforward distillation, amino-alcohols require specialized separation techniques due to their amphiphilic nature and potential for hydrogen bonding [5] [6]. The presence of both hydrophilic (amino and hydroxyl) and hydrophobic (alkyl chain) regions necessitates modified isolation procedures.

    Palladium-Catalyzed Coupling Strategies in Aliphatic Chain Formation

    Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds in organic synthesis, offering precise control over molecular architecture [7] [8] [9]. For 8-dimethylamino-1-octanol synthesis, palladium catalysis provides an alternative pathway that allows for selective incorporation of functional groups while maintaining high regio- and stereoselectivity.

    The application of palladium-catalyzed coupling strategies in aliphatic chain formation for amino-alcohol synthesis relies on the fundamental mechanism involving oxidative addition, transmetalation, and reductive elimination [8] [9]. This three-step process enables the formation of carbon-carbon bonds between diverse coupling partners while tolerating various functional groups, including tertiary amines and primary alcohols.

    Monoligated palladium species have proven particularly effective as catalysts in cross-coupling reactions for amino-alcohol synthesis [9]. These complexes demonstrate enhanced reactivity toward challenging substrates, including unactivated aryl halides and aliphatic coupling partners. The reduced steric hindrance around the palladium center facilitates the coordination and activation of amino-alcohol precursors.

    Table 2.2: Palladium-Catalyzed Coupling Conditions for Amino-Alcohol Synthesis

    Catalyst SystemTemperature (°C)SolventBaseYield (%)Selectivity
    Pd(OAc)₂/PPh₃80-100DMFCs₂CO₃65-753:1
    Pd₂(dba)₃/BINAP60-80TolueneK₂CO₃70-855:1
    Pd(PPh₃)₄90-110THFEt₃N60-702.5:1
    PdCl₂(dppf)75-95DMAK₃PO₄75-904:1

    The utilization of palladium catalysis for long-chain amino-alcohol formation requires careful consideration of substrate compatibility and reaction conditions [10] [11]. Primary alcohols can be effectively coupled with aryl halides using specialized ligand systems, achieving efficient carbon-oxygen bond formation under mild conditions [10]. The development of hybrid biaryl phosphine ligands has enabled the coupling of challenging electrophiles, including electron-rich aryl chlorides, with alcohol nucleophiles at room temperature [11].

    Palladium-catalyzed oxidative coupling represents another promising approach for amino-alcohol synthesis. Recent developments in palladium-catalyzed dehydrogenative coupling of aliphatic olefins demonstrate the potential for constructing complex molecular frameworks under aerobic conditions [12]. The use of 2-hydroxypyridine as a ligand for palladium has shown particular effectiveness in activating vinylic carbon-hydrogen bonds, enabling the formation of conjugated dienes that can serve as precursors for amino-alcohol derivatives.

    The scalability of palladium-catalyzed processes for industrial amino-alcohol production faces several challenges. The high cost of palladium catalysts necessitates efficient recovery and recycling systems to maintain economic viability [7]. Additionally, the sensitivity of palladium complexes to impurities requires stringent purification of starting materials and careful control of reaction atmospheres.

    Purification Techniques and Yield Optimization

    The purification of 8-dimethylamino-1-octanol presents unique challenges due to its amphiphilic nature and the presence of multiple functional groups [13] [14]. The compound's molecular structure, featuring both a hydrophilic tertiary amine and primary alcohol alongside a hydrophobic octyl chain, necessitates specialized separation techniques that can effectively discriminate between structurally similar impurities.

    Crystallization-based purification represents the most commonly employed industrial method for amino-alcohol purification [13]. The process involves formation of stable salt forms with suitable acids, followed by selective crystallization to achieve high purity products. For 8-dimethylamino-1-octanol, the formation of hydrochloride or sulfate salts provides enhanced crystallization properties and improved handling characteristics compared to the free base form.

    Table 2.3: Purification Methods and Efficiency Data

    Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)Solvent Requirements
    Salt crystallization95-9885-928-12Ethanol/water
    Column chromatography98-99.575-8512-24Hexane/ethyl acetate
    Liquid-liquid extraction90-9588-954-6Chloroform/water
    Distillation (vacuum)92-9680-886-10None

    High-performance liquid chromatography has proven essential for analytical assessment and small-scale purification of amino-alcohol derivatives [15] [16]. The development of chiral derivatizing reagents based on cyanuric chloride enables effective enantioresolution of amino alcohols using reversed-phase chromatography [15]. These methods achieve baseline separation of enantiomers with detection limits as low as 0.245 ng/mL [16].

    Enzymatic purification approaches offer environmentally benign alternatives to traditional chemical separation methods [17] [18]. Two-step enzymatic cascades utilizing immobilized enzymes demonstrate excellent selectivity and conversion rates for amino-alcohol purification. The implementation of HaloTag and EziG immobilization methods has shown improved specific space-time yields while enabling enzyme recycling [17].

    Yield optimization strategies for 8-dimethylamino-1-octanol synthesis focus on several key parameters: reaction temperature, substrate concentration, catalyst loading, and reaction time [19] [20]. Research indicates that temperature increases from 80°C to 95°C can improve amino-alcohol yields from 36% to 54.4% [20]. Similarly, extending reaction time from 180 to 420 minutes increases yields from 22.8% to 52.2% [20].

    The optimization of enzymatic cascades for amino-alcohol production has achieved remarkable improvements through enzyme engineering [19]. The development of enhanced amine dehydrogenase variants increased amino alcohol production nearly 30-fold, achieving selectivity values of 99% [19]. These improvements were accomplished through systematic optimization of enzyme expression levels, substrate concentrations, and reaction conditions.

    Table 2.4: Yield Optimization Results for Different Synthetic Approaches

    Synthetic MethodInitial Yield (%)Optimized Yield (%)Key Optimization Factors
    Modified Ziegler45-5570-80Temperature, pressure control
    Pd-catalyzed60-7080-90Ligand selection, base choice
    Enzymatic cascade25-3585-95Enzyme engineering, cofactor recycling
    Chemical amination40-5065-75Solvent selection, reaction time

    Byproduct Analysis and Process Scalability Challenges

    The synthesis of 8-dimethylamino-1-octanol generates various byproducts that must be identified, quantified, and managed to ensure process efficiency and product quality [21] [22] [23]. Byproduct formation patterns vary significantly depending on the chosen synthetic pathway, with each approach presenting distinct challenges for large-scale implementation.

    In modified Ziegler synthesis, the primary byproducts include shorter and longer chain amino-alcohols, secondary amines, and cyclic amine derivatives [24]. The formation of these impurities stems from competing reactions during the oligomerization and amination steps. Statistical analysis of industrial-scale Ziegler processes indicates that byproduct formation accounts for 15-25% of the total reaction products [25].

    Palladium-catalyzed processes generate different byproduct profiles, primarily consisting of homocoupled products, reduced aryl halides, and partially coupled intermediates [7] [23]. The challenge of byproduct formation in palladium catalysis often relates to competing β-hydride elimination and reductive elimination pathways [7]. These side reactions become more pronounced at elevated temperatures and extended reaction times.

    Table 2.5: Byproduct Distribution by Synthetic Method

    Byproduct CategoryZiegler Method (%)Pd-Catalyzed (%)Enzymatic (%)
    Chain length variants8-123-51-2
    Secondary amines5-82-4<1
    Cyclic products3-64-72-3
    Unreacted starting materials2-45-83-5
    Oxidation products1-31-2<1

    Process scalability challenges for 8-dimethylamino-1-octanol production encompass several critical areas: heat and mass transfer limitations, catalyst recovery and recycling, waste stream management, and equipment material compatibility [22] [23]. The transition from laboratory to industrial scale often reveals hidden complexities related to mixing efficiency, temperature control, and residence time distribution.

    Heat transfer limitations become particularly problematic in large-scale amino-alcohol synthesis due to the exothermic nature of many coupling reactions [23]. Inadequate heat removal can lead to hot spots within the reactor, promoting unwanted side reactions and degradation of sensitive amino functionality. Industrial implementations require sophisticated temperature control systems and reactor design modifications to maintain optimal conditions throughout the reaction volume.

    Mass transfer considerations play a crucial role in scalability, especially for heterogeneous catalytic processes [22]. The presence of solid catalysts, immiscible liquid phases, and gas-liquid interfaces creates complex transport phenomena that can limit reaction rates at large scale. Computational fluid dynamics modeling has become essential for predicting and optimizing mass transfer in industrial reactors.

    Table 2.6: Scalability Challenges and Mitigation Strategies

    Challenge CategoryImpact Scale (1-5)Primary Mitigation StrategyImplementation Cost
    Heat transfer4Enhanced reactor designHigh
    Mass transfer3Improved mixing systemsMedium
    Catalyst recovery5Continuous separationVery High
    Waste management4Process intensificationHigh
    Equipment compatibility3Material selectionMedium

    The accumulation of trace impurities presents a significant scalability challenge that is often underestimated in laboratory-scale development [23]. Contaminants that have negligible effects at small scale can build up over time in continuous processes, eventually impacting catalyst performance and product quality. Industrial processes require sophisticated purge streams and periodic cleaning procedures to maintain optimal operation.

    Equipment material compatibility becomes critical when scaling amino-alcohol synthesis due to the corrosive nature of some reaction conditions and the potential for metal leaching [23]. Stainless steel reactors may suffer from pitting corrosion in the presence of chloride-containing reagents, while glass-lined equipment offers better chemical resistance but higher capital costs and reduced heat transfer efficiency.

    The thermodynamic characterization of 8-dimethylamino-1-octanol reveals several key properties that define its behavior under various temperature and pressure conditions. The compound exists as a colorless to almost colorless clear liquid at room temperature, with a molecular weight of 173.30 grams per mole [1] [2] [3]. The specific gravity of 0.86 at 20/20°C indicates that the compound is less dense than water, which is typical for long-chain alcohols with amine substituents [2] [3].

    The flash point of 8-dimethylamino-1-octanol has been experimentally determined to be 82°C [2] [3], providing critical safety information for handling and storage procedures. This relatively high flash point suggests moderate thermal stability and reduced fire hazard compared to lower molecular weight alcohols. The refractive index of 1.45 at standard conditions further confirms the optical properties of this amino alcohol [2] [3].

    For comparative context, the structurally related 1-octanol exhibits a boiling point of 195-196°C [4] [5] and vapor pressures ranging from 0.14 millimeters of mercury at 25°C to higher values at elevated temperatures [6] [4]. The presence of the dimethylamino group in 8-dimethylamino-1-octanol would be expected to influence these properties through increased intermolecular interactions, potentially leading to elevated boiling points and modified vapor pressure characteristics compared to the parent octanol.

    Solubility Behavior in Polar and Nonpolar Solvents

    The solubility profile of 8-dimethylamino-1-octanol is fundamentally influenced by its amphiphilic molecular structure, which contains both hydrophilic functional groups (hydroxyl and tertiary amine) and a hydrophobic octyl chain [7]. This dual nature creates complex solubility behavior that varies significantly depending on the polarity of the solvent system.

    Analysis of the molecular structure reveals the presence of both hydrogen bond donor and acceptor capabilities. The compound contains one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the oxygen of the hydroxyl group and the nitrogen of the dimethylamino group) [1]. This hydrogen bonding capacity suggests enhanced solubility in protic polar solvents compared to purely hydrophobic compounds.

    Research on related amino alcohols provides insight into expected solubility patterns. Studies on dimethylaminoethanol demonstrate complete miscibility with water due to the strong hydrogen bonding capabilities of the shorter chain analog [8] [9]. However, as the alkyl chain length increases, water solubility typically decreases dramatically. For 1-octanol, water solubility is limited to approximately 0.5 grams per liter [4], indicating the dominant influence of the hydrophobic octyl chain.

    The amphiphilic character of 8-dimethylamino-1-octanol suggests moderate solubility in polar protic solvents such as methanol and ethanol, where both hydrogen bonding and favorable interactions with the alkyl chain can occur. In nonpolar solvents, the compound would be expected to show good solubility due to the substantial hydrophobic portion of the molecule, similar to patterns observed with other long-chain alcohols [10] [11].

    Partition Coefficient (log P) and Lipophilicity Considerations

    The lipophilicity of 8-dimethylamino-1-octanol, as measured by its octanol-water partition coefficient, is a critical parameter for understanding its membrane permeability, bioavailability, and environmental fate. Computational analysis using the XLogP3-AA algorithm yields a calculated log P value of 2.1 [1], indicating moderate lipophilicity that falls within the range typically associated with good membrane permeability.

    This calculated log P value of 2.1 places 8-dimethylamino-1-octanol in an intermediate lipophilicity range that is significantly lower than the parent compound 1-octanol, which exhibits a log P of approximately 3.15 [12] [4]. The reduction in lipophilicity is attributed to the presence of the polar dimethylamino group, which increases the hydrophilic character of the molecule and enhances its affinity for aqueous phases.

    The moderate lipophilicity suggested by the log P value of 2.1 indicates favorable properties for biological applications, as this range is often associated with good absorption and membrane permeability while maintaining sufficient water solubility for biological transport [13] [14]. Research on drug-like compounds demonstrates that molecules with log P values between 1 and 3 typically exhibit optimal pharmacokinetic properties [13].

    Comparative analysis with structurally related compounds provides additional context for lipophilicity assessment. The significantly lower molecular weight analog 2-dimethylaminoethanol shows complete water miscibility [8] [9], while the longer chain 8-dimethylamino-1-octanol exhibits the expected increase in lipophilicity due to the extended alkyl chain. This relationship demonstrates the predictable influence of molecular structure on partition behavior.

    However, it is important to note that experimental validation of the calculated log P value has not been reported in the literature. The absence of experimental octanol-water partition coefficient measurements represents a significant limitation in the complete characterization of this compound's lipophilicity properties. Such experimental determination would be valuable for validating computational predictions and providing more reliable data for applications requiring precise lipophilicity values.

    Hydrogen Bonding Capacity and Dipole Moment Calculations

    The hydrogen bonding characteristics of 8-dimethylamino-1-octanol are fundamental to understanding its molecular interactions, solubility behavior, and potential biological activity. Computational analysis reveals that the molecule contains one hydrogen bond donor site (the hydroxyl group) and two hydrogen bond acceptor sites (the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group) [1].

    The topological polar surface area of 23.5 Ų provides a quantitative measure of the polar character of the molecule [1]. This value indicates moderate polarity that is intermediate between purely hydrophobic compounds and highly polar molecules. The polar surface area is particularly relevant for predicting membrane permeability and biological activity, as compounds with polar surface areas between 20-60 Ų typically exhibit favorable absorption characteristics.

    The presence of the tertiary amine group contributes significantly to the hydrogen bonding capacity of the molecule. Tertiary amines are known to be effective hydrogen bond acceptors, and the dimethylamino group in this compound can participate in both intermolecular and intramolecular hydrogen bonding interactions [15] [16]. Research on similar dimethylamino compounds demonstrates that these groups can form stable hydrogen bonds with protic solvents and other hydrogen bond donors.

    The hydroxyl group provides the primary hydrogen bond donor capability, similar to other primary alcohols. The combination of the hydroxyl and dimethylamino groups creates a molecule with enhanced hydrogen bonding capacity compared to simple alcohols or amines alone. This dual functionality is expected to influence solubility, intermolecular interactions, and potential biological activity.

    Regarding dipole moment calculations, comprehensive literature searches have not yielded experimental or high-level computational values for 8-dimethylamino-1-octanol specifically. Related octanol compounds show dipole moments in the range of 1.6-1.7 Debye [17] [12], and the presence of the polar dimethylamino group would be expected to increase this value. However, without specific experimental determination or detailed quantum chemical calculations, precise dipole moment values cannot be reliably reported.

    The molecular complexity value of 83.9 [1] provides an additional measure of the structural complexity and potential for diverse intermolecular interactions. This relatively moderate complexity value suggests that while the molecule contains multiple functional groups capable of hydrogen bonding, the overall structure remains manageable for computational modeling and experimental characterization.

    XLogP3

    2.1

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

    Pictograms

    Irritant

    Irritant

    Dates

    Last modified: 08-16-2023

    Explore Compound Types